Cas no 1261024-73-0 (3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol)

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a brominated and fluorinated phenylpropenol derivative with applications in organic synthesis and pharmaceutical research. The compound features a conjugated double bond and a hydroxyl group, making it a versatile intermediate for further functionalization, such as cross-coupling reactions or derivatization into more complex structures. The presence of both bromine and fluorine substituents enhances its reactivity in selective transformations, including Suzuki-Miyaura or nucleophilic aromatic substitution reactions. Its well-defined structure and high purity make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol structure
1261024-73-0 structure
Product Name:3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
CAS No:1261024-73-0
MF:C9H8BrFO
MW:231.061625480652
CID:5889768
PubChem ID:91757663
Update Time:2025-05-28

3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(5-bromo-2-fluorophenyl)-
    • 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
    • CS-0352849
    • (E)-3-(5-BROMO-2-FLUOROPHENYL)PROP-2-EN-1-OL
    • 1261024-73-0
    • EN300-1246538
    • Inchi: 1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2
    • InChI Key: OWQFPFQTJROMIG-UHFFFAOYSA-N
    • SMILES: C(O)C=CC1=CC(Br)=CC=C1F

Computed Properties

  • Exact Mass: 229.97426g/mol
  • Monoisotopic Mass: 229.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.557±0.06 g/cm3(Predicted)
  • Boiling Point: 315.8±37.0 °C(Predicted)
  • pka: 14.35±0.10(Predicted)

3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1246538-0.05g
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
1261024-73-0
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$732.0 2023-06-08
Enamine
EN300-1246538-0.1g
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$801.0 2023-06-08
Enamine
EN300-1246538-0.5g
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
1261024-73-0
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$836.0 2023-06-08
Enamine
EN300-1246538-1.0g
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1261024-73-0
1g
$871.0 2023-06-08
Enamine
EN300-1246538-2.5g
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$1707.0 2023-06-08
Enamine
EN300-1246538-5.0g
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
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$2525.0 2023-06-08
Enamine
EN300-1246538-10.0g
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
1261024-73-0
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$3746.0 2023-06-08
Enamine
EN300-1246538-50mg
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Enamine
EN300-1246538-100mg
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